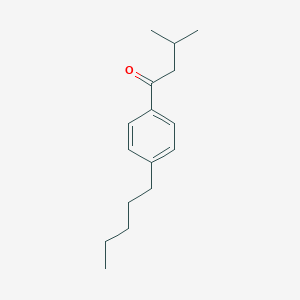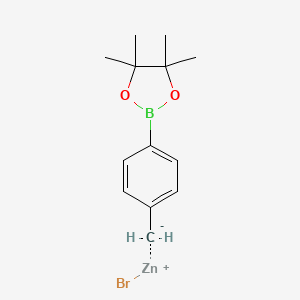
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone, also known as 1-HPHCD, is an organic compound with a molecular formula of C14H18ClF2O. It is a colorless liquid with a faint odor and low volatility. 1-HPHCD has a wide range of applications in the fields of medicine, agriculture, and industry. It is used as a pharmaceutical intermediate, as a pesticide and herbicide, and as a catalyst in organic synthesis. It has also been used in the synthesis of other compounds, such as fluoroalkanes, and as a reagent in the synthesis of fluorinated compounds.
Applications De Recherche Scientifique
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has been studied for its potential as a pharmaceutical intermediate, as a pesticide and herbicide, and as a catalyst in organic synthesis. It has also been used in the synthesis of other compounds, such as fluoroalkanes, and as a reagent in the synthesis of fluorinated compounds. In addition, this compound has been studied for its ability to act as a hydrogen bond donor and acceptor, and for its potential as an anticancer agent.
Mécanisme D'action
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has been shown to act as a ligand for various enzymes, including cytochrome P450 enzymes. It has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neuronal transmission in the nervous system. In addition, this compound has been shown to bind to the estrogen receptor, suggesting that it may have estrogenic properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain types of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to modulate the activity of certain enzymes involved in the metabolism of drugs. In addition, this compound has been found to have an effect on the central nervous system, as it has been found to modulate the release of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has a number of advantages for lab experiments. It is relatively inexpensive, and it is easy to synthesize. It also has a low volatility, making it easier to store and transport. Additionally, it has a wide range of applications, making it a useful compound for a variety of research projects. However, this compound also has some limitations. Its low volatility can make it difficult to use in certain types of experiments, and its effects on the central nervous system can make it difficult to study in certain contexts.
Orientations Futures
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone has a wide range of potential applications, and there are many potential areas of research that could be explored. For example, further research could be done to explore its potential as an anticancer agent, as well as its ability to modulate the activity of certain enzymes involved in the metabolism of drugs. Additionally, further research could be done to explore its potential as a ligand for various enzymes, as well as its potential as an estrogenic agent. Finally, further research could be done to explore its potential as a catalyst in organic synthesis, as well as its potential as a reagent in the synthesis of fluorinated compounds.
Méthodes De Synthèse
1-(4-Hexylphenyl)-2-chloro-2,2-difluoroethanone is typically synthesized through a two-step process, beginning with the reaction of 4-hexylphenol and 2-chloro-2,2-difluoroethanone. In the first step, the 4-hexylphenol is reacted with 2-chloro-2,2-difluoroethanone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of approximately 160°C, and the resulting product is this compound.
Propriétés
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-hexylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF2O/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(18)14(15,16)17/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDHEEIIYUKTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
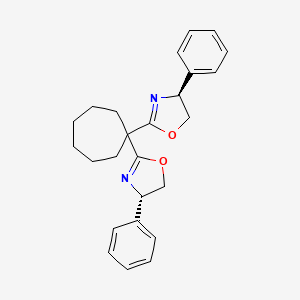
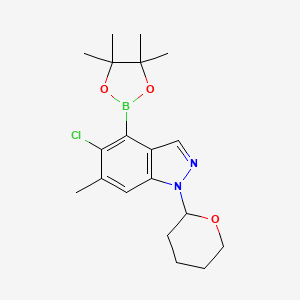
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
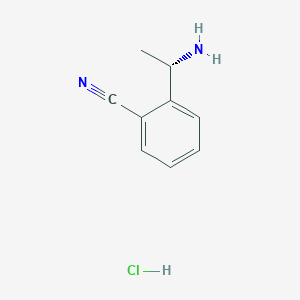
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
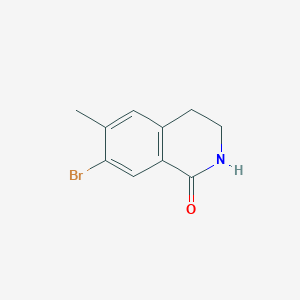
![(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6294799.png)
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)
